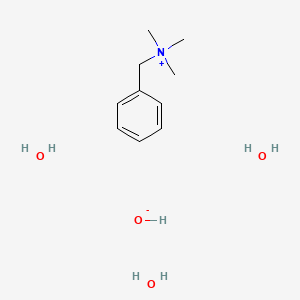
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is a chemical compound with the molecular formula C27H27INP. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium group, with iodide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide typically involves the reaction of (4-(Dimethylamino)phenyl)triphenylphosphonium chloride with sodium iodide in an appropriate solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.
化学反応の分析
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
科学的研究の応用
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide has a wide range of applications in scientific research:
Biology: Employed in the study of cellular processes and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide involves its interaction with specific molecular targets. The compound acts as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the formation of reactive intermediates, leading to the desired chemical transformations. The dimethylamino group enhances the electron-donating properties of the ligand, making it more effective in catalytic processes .
類似化合物との比較
Similar Compounds
- (4-(Dimethylamino)phenyl)diphenylphosphine
- (4-(Dimethylamino)phenyl)methylphosphonium iodide
- (4-(Dimethylamino)phenyl)pyridine derivatives
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is unique due to its specific structure, which combines the electron-donating properties of the dimethylamino group with the stability and reactivity of the triphenylphosphonium moiety. This combination makes it particularly effective in catalytic applications and as a probe in various research fields .
特性
分子式 |
C26H25INP |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
[4-(dimethylamino)phenyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H25NP.HI/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
InChIキー |
HZCZXEAVHBOKJM-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)




![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)







